molecular formula C13H10N2O5S B14006454 1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene CAS No. 1871-44-9

1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene

Cat. No.: B14006454
CAS No.: 1871-44-9
M. Wt: 306.30 g/mol
InChI Key: COMLHPRASAYUSX-UHFFFAOYSA-N
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Description

BENZENE,1-[(4-METHOXYPHENYL)THIO]-2,4-DINITRO-: is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyphenylthio group and two nitro groups

Preparation Methods

The synthesis of BENZENE,1-[(4-METHOXYPHENYL)THIO]-2,4-DINITRO- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzene derivative followed by the introduction of the methoxyphenylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

BENZENE,1-[(4-METHOXYPHENYL)THIO]-2,4-DINITRO- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or nitro groups are replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BENZENE,1-[(4-METHOXYPHENYL)THIO]-2,4-DINITRO- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which BENZENE,1-[(4-METHOXYPHENYL)THIO]-2,4-DINITRO- exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxyphenylthio group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to BENZENE,1-[(4-METHOXYPHENYL)THIO]-2,4-DINITRO- include:

    BENZENE,1-[(4-METHOXYPHENYL)THIO]-3-METHYL-: This compound has a similar structure but with a methyl group instead of a nitro group.

    BENZENE,1-METHOXY-4-(METHYLTHIO)-: This compound lacks the nitro groups and has a simpler structure.

The uniqueness of BENZENE,1-[(4-METHOXYPHENYL)THIO]-2,4-DINITRO- lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1871-44-9

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C13H10N2O5S/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3

InChI Key

COMLHPRASAYUSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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